

In-Depth Technical Guide: *tert*-Butyl (mesitylsulfonyl)oxycarbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert*-Butyl
(mesitylsulfonyl)oxycarbamate

Cat. No.: B1269521

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

***tert*-Butyl (mesitylsulfonyl)oxycarbamate**, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, is a versatile reagent in modern organic synthesis. Its unique structural features make it a valuable tool for the introduction of the *tert*-butoxycarbonyl (Boc) protected amino group, a cornerstone in peptide synthesis and the construction of complex nitrogen-containing molecules. This guide provides a comprehensive overview of its physical properties, spectral characteristics, and a detailed experimental protocol for its synthesis.

Physical Properties

***tert*-Butyl (mesitylsulfonyl)oxycarbamate** is a white to off-white crystalline solid at room temperature. It is known to be hygroscopic and should be stored accordingly.^[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of ***tert*-Butyl (mesitylsulfonyl)oxycarbamate**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₁ NO ₅ S	[2]
Molecular Weight	315.39 g/mol	[2][3]
Melting Point	104-105.5 °C	[1]
Boiling Point	Not available (decomposes)	
Density	1.191 ± 0.06 g/cm ³ (Predicted)	[1]
Appearance	White to Off-White Solid	[1]
Solubility	Slightly soluble in DMSO and Methanol	[1]
Stability	Hygroscopic	[1]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and quality control of **tert-Butyl (mesitylsulfonyl)oxycarbamate**. The following tables summarize the available spectral data.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a complete, assigned spectrum from a single source is not readily available in the public domain, the following represents a compilation of expected chemical shifts.

¹ H NMR	¹³ C NMR
Chemical Shift (δ) ppm	Assignment
~7.0 (s, 2H)	Aromatic CH
~2.6 (s, 6H)	ortho-Aromatic CH ₃
~2.3 (s, 3H)	para-Aromatic CH ₃
~1.5 (s, 9H)	tert-Butyl CH ₃

Table 3: Infrared (IR) Spectroscopy Data

Characteristic absorption bands in the infrared spectrum provide evidence for the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3300-3500	N-H	Stretch
~2850-3000	C-H (alkane)	Stretch
~1700-1750	C=O (carbamate)	Stretch
~1580-1650	C=C (aromatic)	Stretch
~1300-1350 & 1150-1200	S=O (sulfonyl)	Asymmetric & Symmetric Stretch

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry data is essential for confirming the molecular weight and fragmentation pattern.

m/z	Assignment
315	[M] ⁺ (Molecular Ion)
259	[M - C ₄ H ₈ O] ⁺
183	[Mesitylsulfonyl] ⁺
118	[Mesityl] ⁺
57	[tert-Butyl] ⁺

Experimental Protocols

Synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate

This protocol describes a common and effective method for the laboratory-scale synthesis of the title compound.

Reaction Scheme:

Materials:

- Mesitylene-2-sulfonyl chloride
- tert-Butyl N-hydroxycarbamate
- Triethylamine (TEA)
- Diethyl ether (anhydrous)
- Ethyl acetate (EtOAc)
- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas

Procedure:

- To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add mesitylene-2-sulfonyl chloride (1.0 eq).
- Dissolve the sulfonyl chloride in anhydrous diethyl ether.
- Add tert-butyl N-hydroxycarbamate (1.1 eq) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.
- Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

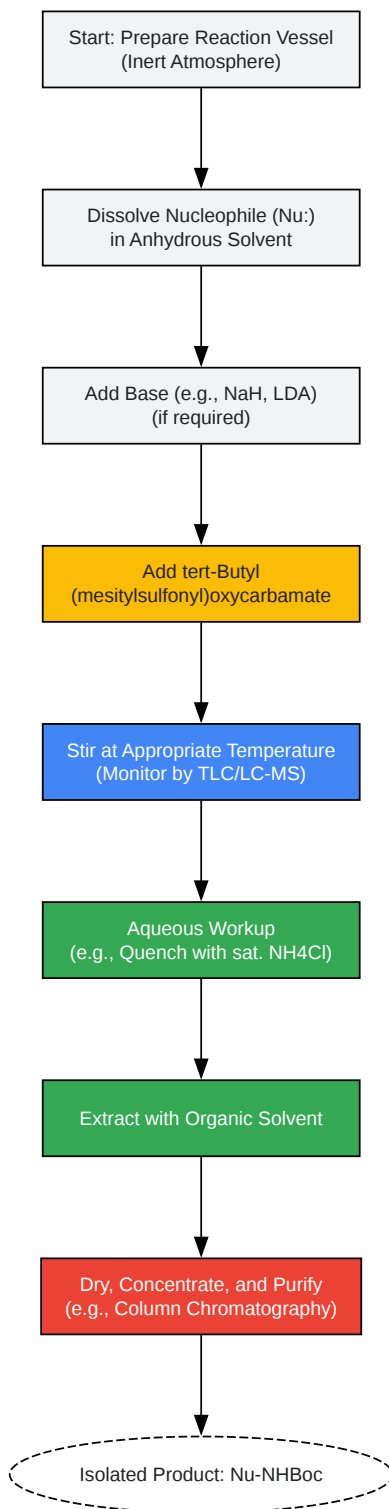
- Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the solid with a small amount of cold diethyl ether.
- Combine the filtrates and wash successively with saturated aqueous NaHCO_3 and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford **tert-butyl (mesitylsulfonyl)oxycarbamate** as a white solid.

Applications in Organic Synthesis

tert-Butyl (mesitylsulfonyl)oxycarbamate is a key reagent for the electrophilic amination of various nucleophiles, providing a direct route to Boc-protected amines. It has also found utility in the enantioselective aziridination of α,β -unsaturated aldehydes.

Experimental Workflow: General Electrophilic Amination

The following diagram illustrates a generalized workflow for the use of **tert-butyl (mesitylsulfonyl)oxycarbamate** in an electrophilic amination reaction.



[Click to download full resolution via product page](#)

General workflow for electrophilic amination.

This diagram outlines the key steps from reaction setup to product isolation in a typical electrophilic amination using **tert-butyl (mesitylsulfonyl)oxycarbamate**. The specific conditions, such as the choice of base and solvent, will depend on the nature of the nucleophile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Direct synthesis of chiral aziridines from N-tert-butyl-sulfinylketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of an Advanced Intermediate En Route to the Mitomycin Natural Products - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- To cite this document: BenchChem. [In-Depth Technical Guide: tert-Butyl (mesitylsulfonyl)oxycarbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269521#tert-butyl-mesitylsulfonyl-oxycarbamate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com